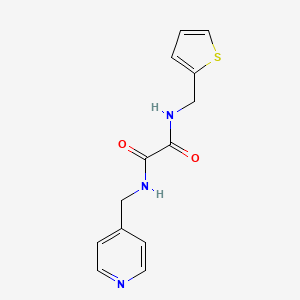

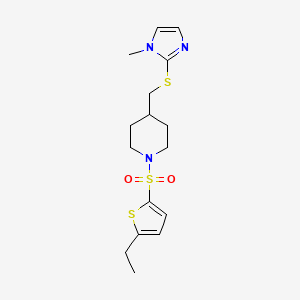

![molecular formula C18H18FNO4 B2579367 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1002267-61-9](/img/structure/B2579367.png)

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of phenylacetate, which is a naturally occurring substance found in the human body. The synthesis method of this compound involves the reaction of 4-fluorobenzylamine with 3-methoxyphenylacetic acid, followed by the addition of acetic anhydride to form the final product.

Applications De Recherche Scientifique

Fluorinated Derivatives for pH Measurement

Fluorinated derivatives of o-aminophenol, which are structurally related to 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate, have been developed for intracellular pH measurement. These compounds, such as N-ethyl-5-fluoro-2-aminophenol N,O-diacetate and its analogs, exhibit pH sensitivity suitable for physiological ranges and show minimal affinity for other physiological ions. Their design aims to improve the measurement accuracy of intracellular pH, which is crucial for understanding cellular processes in health and disease (Rhee, Levy, & London, 1995).

Synthesis and Application in Carbohydrate Chemistry

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, another derivative with structural similarities, has been designed for the protection of hydroxyl groups in carbohydrate chemistry. Its efficient synthesis and high yield, along with its stability under specific conditions and its application in the synthesis of complex carbohydrates, exemplify the versatile use of fluorinated compounds in synthetic organic chemistry (Spjut, Qian, & Elofsson, 2010).

Antimicrobial and Anticancer Activities

Compounds structurally related to 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate have been investigated for their antimicrobial and anticancer activities. For example, heterocyclic compounds derived from chalcone, synthesized under microwave irradiation, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential pharmacological applications of such fluorinated compounds in developing new antimicrobial agents (Khan, 2017).

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group has been utilized as a novel protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach demonstrates the utility of specific functional groups in nucleic acid chemistry, facilitating the synthesis of complex biological molecules and their potential applications in biotechnology and medicine (Takaku & Kamaike, 1982).

Mécanisme D'action

Propriétés

IUPAC Name |

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4/c1-23-16-4-2-3-14(9-16)10-18(22)24-12-17(21)20-11-13-5-7-15(19)8-6-13/h2-9H,10-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRALBCDNEWFYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

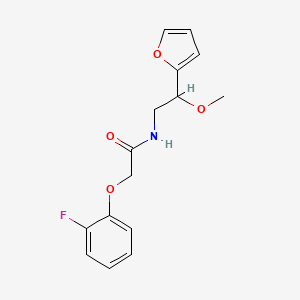

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2579287.png)

![N-butyl-N-methyl-3-(2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2579288.png)

![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)

![2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2579295.png)

![3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride](/img/structure/B2579296.png)

![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)

![2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2579301.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)